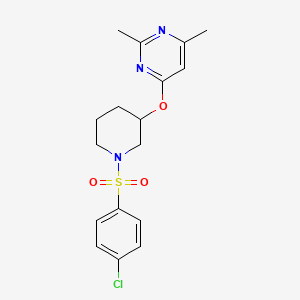

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from simpler starting materials. The synthesis process can vary widely depending on the specific compound .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity, what products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Antibacterial Potential

A study conducted by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds related to the chemical structure of interest. These compounds showed moderate inhibitory activity against various bacterial strains, with compound 8g being the most active growth inhibitor of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This indicates the potential of these compounds in antibacterial applications (Iqbal et al., 2017).

Crystal Structure Analysis

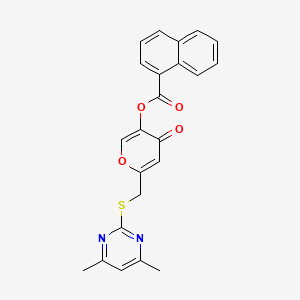

Balasubramani et al. (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The study provided insights into the R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions, which are crucial for understanding the molecular structure and potential applications of related compounds (Balasubramani et al., 2007).

Antimicrobial Activity

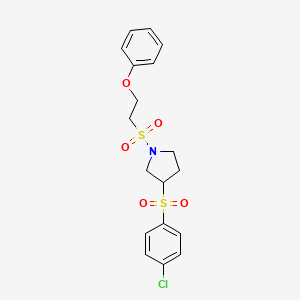

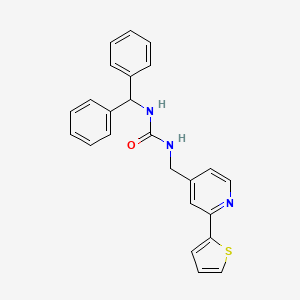

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants). The study highlighted the significance of substitutions on the benzhydryl and sulfonamide rings in influencing antibacterial activity. This research contributes to understanding the antimicrobial properties of similar structures (Vinaya et al., 2009).

Alzheimer’s Disease Treatment

Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The study focused on enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer's therapy. This indicates the potential of similar compounds in treating neurodegenerative diseases (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) demonstrated the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. This study is relevant for understanding the potential therapeutic applications of similar compounds in oxidative stress-related disorders and cholinesterase inhibition (Karaman et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .

Result of Action

The inhibition of PKB by this compound can lead to decreased cell proliferation and survival, making it a potential antitumor agent . Inhibition of PKB can also affect several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, which can impact proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-12-10-17(20-13(2)19-12)24-15-4-3-9-21(11-15)25(22,23)16-7-5-14(18)6-8-16/h5-8,10,15H,3-4,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQUTIULLXMVHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)

![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)

![3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B2368443.png)

![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)

![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)

![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)